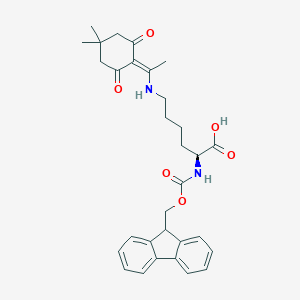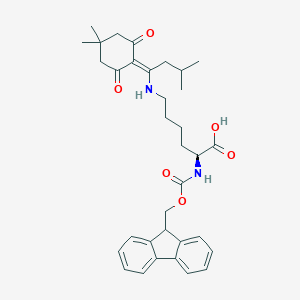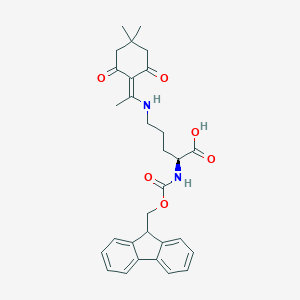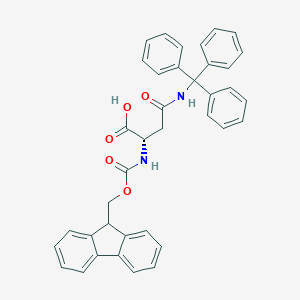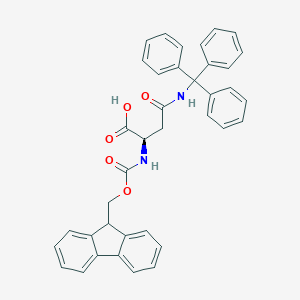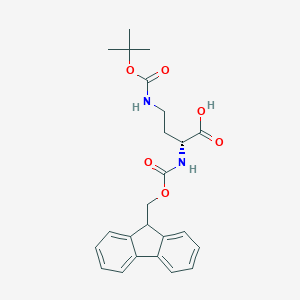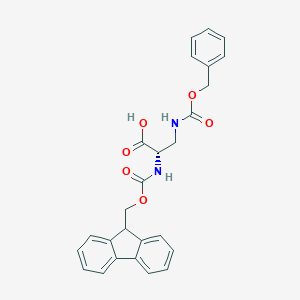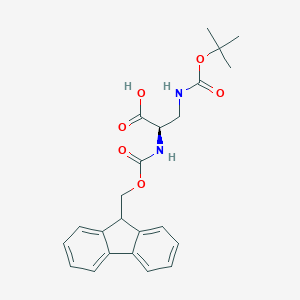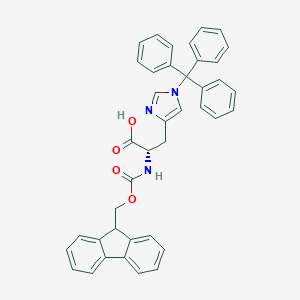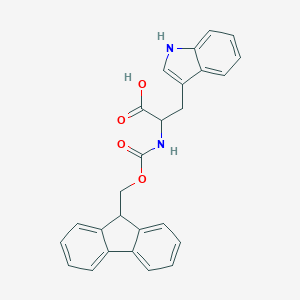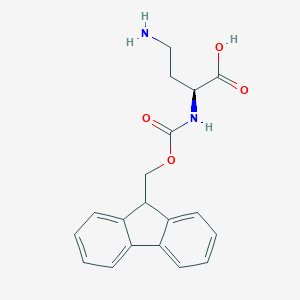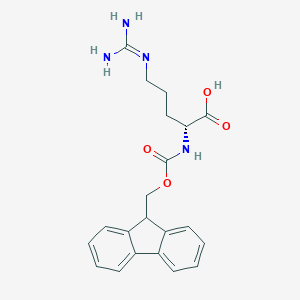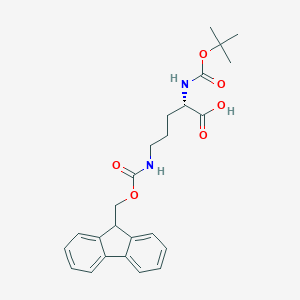
Boc-Orn(Fmoc)-OH
描述
Boc-Orn(Fmoc)-OH,也称为Nα-(叔丁氧羰基)-Nδ-(9-芴甲氧羰基)-L-鸟氨酸,是氨基酸鸟氨酸的衍生物。这种化合物通常用于肽合成,特别是在固相肽合成(SPPS)中。叔丁氧羰基(Boc)和9-芴甲氧羰基(Fmoc)保护基团的存在允许选择性脱保护和偶联反应,使其成为合成复杂肽的宝贵工具。
作用机制
Boc-Orn(Fmoc)-OH 的作用机制主要涉及它在肽合成中作为保护氨基酸的作用。保护基团(Boc 和 Fmoc)在合成过程中防止不必要的副反应。这些基团的选择性去除允许以高精度逐步组装肽。 所涉及的分子靶标和途径与正在合成的特定肽及其随后的生物活性有关 .
准备方法
合成路线和反应条件
Boc-Orn(Fmoc)-OH 的合成通常涉及鸟氨酸的氨基和羧基的保护。该过程首先使用 Boc 基团保护 α-氨基。然后用 Fmoc 基团保护 δ-氨基。 反应条件通常涉及使用二甲基甲酰胺 (DMF) 等溶剂以及二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂来促进偶联反应 .
工业生产方法
在工业环境中,this compound 的生产遵循类似的合成路线,但在更大规模上进行。使用自动肽合成器和高通量技术可以有效地生产这种化合物。 该过程涉及严格的纯化步骤,包括结晶和色谱,以确保最终产品的纯度 .
化学反应分析
反应类型
Boc-Orn(Fmoc)-OH 经历了几种类型的化学反应,包括:
脱保护反应: Boc 基团可以使用三氟乙酸 (TFA) 去除,而 Fmoc 基团可以使用哌啶等碱去除。
偶联反应: 该化合物可以通过与其他氨基酸或肽片段的反应参与肽键形成。
常用试剂和条件
脱保护: TFA 用于去除 Boc,哌啶用于去除 Fmoc。
偶联: DIC 和 HOBt 通常用于活化羧基以形成肽键。
主要形成的产物
从这些反应形成的主要产物是具有特定序列的肽,其中 this compound 作为构建块。 脱保护步骤产生游离氨基,这些氨基可以进一步反应形成肽键 .
科学研究应用
Boc-Orn(Fmoc)-OH 广泛用于科学研究,特别是在以下领域:
化学: 它用于合成复杂肽和蛋白质。
生物学: 它有助于研究蛋白质-蛋白质相互作用和酶-底物关系。
医药: 它用于开发基于肽的药物和治疗剂。
相似化合物的比较
类似化合物
Nα-(叔丁氧羰基)-L-鸟氨酸 (Boc-Orn-OH): 缺乏 δ-氨基上的 Fmoc 保护。
Nδ-(9-芴甲氧羰基)-L-鸟氨酸 (Fmoc-Orn-OH): 缺乏 α-氨基上的 Boc 保护。
独特性
Boc-Orn(Fmoc)-OH 的独特性在于它同时存在 Boc 和 Fmoc 保护基团,这使得肽合成具有更大的灵活性和控制性。 这种双重保护策略使特定氨基的选择性脱保护和偶联成为可能,从而促进复杂和高纯度肽的合成 .
属性
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWACZYMHWWEK-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583405 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150828-96-9 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the specific advantage of using Boc-Orn(Fmoc)-OH in the synthesis of peptides containing the unnatural amino acid Orn(i-PrCO-Hao)?
A1: this compound offers a strategic advantage in incorporating the Orn(i-PrCO-Hao) residue at the N-terminus of a peptide. This method bypasses the need to synthesize Fmoc-Orn(i-PrCO-Hao)-OH, which can be a more complex procedure. Instead, this compound is incorporated as the penultimate amino acid during solid-phase peptide synthesis. After deprotection of the Fmoc group, the final amino acid, i-PrCO-Hao-OH, can be coupled to the N-terminus using standard coupling reagents like DIC and HOAt. [] This streamlined approach simplifies the synthesis of peptides with N-terminal Orn(i-PrCO-Hao) modifications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


